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Compound Name:
5-(Chloromethyl)-3-cyclopropyl-

1,2,4-oxadiazole

CAS No.: 119223-01-7

Cat. No.: B180204

Get Quote

An In-depth Technical Guide to 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole: Properties,

Synthesis, and Applications

Foreword: A Senior Application Scientist's
Perspective
In the landscape of modern drug discovery and synthetic chemistry, the strategic value of a

molecular building block is defined by its inherent reactivity, structural novelty, and potential for

diversification. 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole is a quintessential example

of such a high-value intermediate. It elegantly combines the privileged 1,2,4-oxadiazole

scaffold—a well-regarded bioisostere of esters and amides—with two functionally critical

substituents. The cyclopropyl group often imparts favorable metabolic stability and

conformational rigidity, while the chloromethyl group serves as a versatile electrophilic handle

for subsequent chemical elaboration. This guide provides an in-depth examination of this

compound's core properties, offering field-proven insights into its synthesis, reactivity, and

strategic deployment in research and development.
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Core Physicochemical and Spectroscopic Profile
A foundational understanding of a compound begins with its fundamental properties. 5-
(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole is a distinct chemical entity with the key

identifiers and computed properties summarized below.

Table 1: Key Physicochemical Properties

Property Value Source

IUPAC Name
5-(chloromethyl)-3-cyclopropyl-

1,2,4-oxadiazole
[1]

CAS Number 119223-01-7 [1]

Molecular Formula C₆H₇ClN₂O [1]

Molecular Weight 158.58 g/mol [1]

Canonical SMILES C1CC1C2=NOC(=N2)CCl [1]

InChIKey
YWRZTXKBYCOPMY-

UHFFFAOYSA-N
[1]

Computed XLogP3 1.1 [1]

Predicted Spectroscopic Signature
While a dedicated experimental spectrum for this specific molecule is not publicly available, its

structure allows for a robust prediction of its spectroscopic characteristics based on known data

for similar functional groups and heterocyclic systems.[2][3][4] This predictive analysis is crucial

for researchers in confirming the identity and purity of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be

clean and highly informative. The chloromethyl group (-CH₂Cl) protons would appear as a

distinct singlet, typically downfield in the range of δ 4.5-5.0 ppm due to the deshielding effect

of the adjacent chlorine atom and the oxadiazole ring. The cyclopropyl group will present a

more complex pattern: the methine proton (-CH) will appear as a multiplet further upfield,

while the four methylene protons (-CH₂) will likely appear as two distinct multiplets due to

their diastereotopic nature.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b180204/docs?utm_src=pdf-body#5-chloromethyl-3-cyclopropyl-1-2-4-oxadiazole-basic-properties
https://www.benchchem.com/product/b180204/docs?utm_src=pdf-body#5-chloromethyl-3-cyclopropyl-1-2-4-oxadiazole-basic-properties
https://pubchem.ncbi.nlm.nih.gov/compound/5-_chloromethyl_-3-cyclopropyl-1_2_4-oxadiazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-_chloromethyl_-3-cyclopropyl-1_2_4-oxadiazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-_chloromethyl_-3-cyclopropyl-1_2_4-oxadiazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-_chloromethyl_-3-cyclopropyl-1_2_4-oxadiazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-_chloromethyl_-3-cyclopropyl-1_2_4-oxadiazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-_chloromethyl_-3-cyclopropyl-1_2_4-oxadiazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-_chloromethyl_-3-cyclopropyl-1_2_4-oxadiazole
http://www.orientjchem.org/vol33no3/synthesis-and-antibacterial-activity-of-2-2-cyclopropylmethoxyphenyl-5-methyl-134-oxadiazole/
https://www.researchgate.net/publication/340018256_Synthesis_Spectroscopic_Properties_Quantum_Chemical_Calculations_and_Biological_Activities_of_2-5-2-Fluorophenyl-4-4-methylphenyl-4H-124-triazol-3-ylsulfanyl-1-3-methyl-3-246-trimethylphenyl-cyclobuty
https://www.mdpi.com/1422-0067/24/10/8947
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180204?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display six

unique signals. The two most deshielded carbons will be those of the oxadiazole ring (C3

and C5), typically resonating above δ 160 ppm. The chloromethyl carbon (-CH₂Cl) is

expected around δ 40-50 ppm. The carbons of the cyclopropyl ring will appear at the most

upfield positions.

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational modes would include C-H

stretching from the cyclopropyl group (~3000-3100 cm⁻¹), C=N stretching from the

oxadiazole ring (~1600-1650 cm⁻¹), and a characteristic C-O-N stretch. The C-Cl stretch will

be visible in the fingerprint region, typically around 700-800 cm⁻¹.

MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z ≈ 158. A

characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an

approximate 3:1 ratio) would be a definitive confirmation of the compound's identity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
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Group Atom
Predicted ¹H
Shift (ppm)

Predicted ¹³C
Shift (ppm)

Rationale

Oxadiazole C3 - ~168-172

Attached to

cyclopropyl

group.

Oxadiazole C5 - ~175-180

Attached to

electron-

withdrawing

chloromethyl

group.

Chloromethyl -CH₂- 4.7 (singlet) ~40-45

Deshielded by

chlorine and the

heterocyclic ring.

Cyclopropyl -CH-
1.5-2.0

(multiplet)
~10-15

Methine carbon

attached to the

ring.

Cyclopropyl -CH₂-
0.8-1.2

(multiplets)
~5-10

Shielded

methylene

carbons of the

strained ring.

Synthesis Protocol and Mechanistic Rationale
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is most reliably achieved

through the condensation of an amidoxime with an activated carboxylic acid derivative,

followed by a cyclodehydration step.[5][6] This pathway is favored due to the ready availability

of the starting materials and the high efficiency of the ring-forming reaction.

Recommended Two-Step Synthesis Protocol
Step 1: Synthesis of Cyclopropanecarboxamide Oxime (Intermediate I)

Reaction Setup: To a solution of cyclopropanecarbonitrile (1.0 eq) in ethanol, add an

aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
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Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by

TLC until the starting nitrile is consumed (typically 4-6 hours).

Work-up and Isolation: Cool the reaction mixture to room temperature. Filter off the inorganic

salts and concentrate the filtrate under reduced pressure. The resulting crude solid can be

purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes)

to yield pure cyclopropanecarboxamide oxime (I).

Causality: The conversion of a nitrile to an amidoxime is a classic and robust transformation.[7]

[8] Hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The

use of a base like sodium carbonate is essential to liberate the free hydroxylamine from its

hydrochloride salt.

Step 2: Acylation and Cyclodehydration to form 5-(Chloromethyl)-3-cyclopropyl-1,2,4-
oxadiazole

Reaction Setup: Dissolve cyclopropanecarboxamide oxime (I) (1.0 eq) in a suitable aprotic

solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and cool to 0°C in an ice

bath.

Acylation: Add a base, such as triethylamine or pyridine (1.2 eq), followed by the dropwise

addition of chloroacetyl chloride (1.1 eq). Allow the reaction to stir at 0°C for 1 hour and then

warm to room temperature. This forms the O-acyl amidoxime intermediate.

Cyclodehydration: Heat the reaction mixture to reflux for 2-4 hours. The cyclodehydration is

often thermally induced and drives the formation of the stable aromatic oxadiazole ring.[9]

Work-up and Purification: Upon completion, cool the mixture, wash with water and brine, and

dry the organic layer over anhydrous sodium sulfate. After solvent evaporation, the crude

product can be purified by column chromatography on silica gel to yield the final product.

Causality: Chloroacetyl chloride is a highly reactive acylating agent, ensuring efficient formation

of the O-acylated intermediate. The subsequent heating provides the activation energy needed

for the intramolecular cyclization and elimination of water, a thermodynamically favorable

process that results in the formation of the aromatic heterocycle.
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Synthesis Workflow Diagram

Step 1: Amidoxime Formation

Step 2: Oxadiazole Formation

Cyclopropanecarbonitrile

Cyclopropanecarboxamide Oxime
(Intermediate I)

 Reflux in EtOH 

Hydroxylamine HCl
Sodium Carbonate

Chloroacetyl Chloride
Pyridine

O-Acyl Intermediate
(Not Isolated)

 Acylation @ 0°C 

5-(Chloromethyl)-3-cyclopropyl-
1,2,4-oxadiazole (Final Product)

 Thermal Cyclodehydration
(Reflux) 

Click to download full resolution via product page

Caption: Synthetic pathway for 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole.

Core Reactivity and Synthetic Utility
The synthetic value of this molecule is dominated by the reactivity of the chloromethyl group,

which acts as a potent electrophile.
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The primary reaction is nucleophilic substitution, where the chlorine atom is displaced by a

wide variety of nucleophiles. This allows the molecule to serve as a versatile scaffold for

building molecular libraries. The 1,2,4-oxadiazole ring is generally stable under these

conditions, acting as a robust core.

Mechanism of Action: The reaction proceeds via a standard Sₙ2 mechanism. The carbon of

the -CH₂Cl group is electron-deficient due to the inductive effects of the chlorine atom and

the oxadiazole ring, making it highly susceptible to nucleophilic attack.

Self-Validating Protocol: The success of these substitution reactions can be easily validated.

The disappearance of the starting material can be monitored by TLC. The product will show

a significant change in polarity and a different fragmentation pattern in mass spectrometry.

Furthermore, in ¹H NMR, the singlet for the -CH₂Cl protons will shift and may change in

multiplicity depending on the nucleophile used.

Reactivity Diagram

Nucleophiles (Nu-H)

Substituted Products
5-(Chloromethyl)-3-cyclopropyl-

1,2,4-oxadiazole

Aminomethyl Derivative

+ R₂NH
- HCl

Thioether Derivative

+ RSH
- HCl

Ether Derivative

+ ROH
- HCl

Primary/Secondary Amine
(R₂NH)

Thiol
(RSH)

Alcohol/Phenol
(ROH)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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